![molecular formula C22H21BrN4O2 B2521133 N-[4-bromo-2-[[(2-hydrazinyl-2-oxoethyl)amino]-phenylmethyl]phenyl]benzamide CAS No. 328540-98-3](/img/structure/B2521133.png)
N-[4-bromo-2-[[(2-hydrazinyl-2-oxoethyl)amino]-phenylmethyl]phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-[4-bromo-2-[[(2-hydrazinyl-2-oxoethyl)amino]-phenylmethyl]phenyl]benzamide" is a benzamide derivative, which is a class of compounds known for their diverse biological activities. Benzamide derivatives have been extensively studied for their potential applications in medicinal chemistry, including their roles as anticonvulsants, anti-inflammatory agents, and inhibitors of various enzymes .
Synthesis Analysis
The synthesis of benzamide derivatives often involves the acylation of amino compounds or the condensation of appropriate anhydrides with amines. For instance, the synthesis of N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives can be achieved through a three-component reaction involving isatoic anhydride, primary amines, and 2-bromoacethophenone derivatives . Similarly, modifications to the benzamide structure, such as the insertion of a methylene group or hydride reduction, can lead to changes in biological activity .
Molecular Structure Analysis
The molecular structure of benzamide derivatives is characterized by the presence of an amide functional group attached to a benzene ring. The substitution pattern on the benzene ring and the nature of the substituents significantly influence the compound's properties and biological activity. For example, the introduction of a bromo substituent and other specific groups can lead to potent inhibitors of enzymes like nicotinamide phosphoribosyltransferase (Nampt) . X-ray crystallography and spectroscopic methods such as IR, NMR, and mass spectrometry are commonly used to characterize the structure of these compounds .
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions, including acylation, alkylation, and complexation with metal ions. The reactivity of the amide group and the presence of other functional groups, such as bromo or amino substituents, dictate the types of reactions these compounds can participate in. For instance, the complexation reactions of benzamide derivatives with metal ions like Ni(II), Cu(II), and Cd(II) have been studied using potentiometric methods . The formation of metal complexes can be confirmed by changes in spectroscopic properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of substituents can enhance the compound's biological activity and alter its physical properties. For example, the antifungal activity of N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives has been assessed, and certain derivatives have shown significant activity against various fungi and yeast . The stability and reactivity of these compounds can also be influenced by the presence of metal complexes .
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties and Therapeutic Potentials
Chemistry and Pharmacology of Novel Synthetic Opioids : Sharma et al. (2018) review the chemistry and pharmacology of non-fentanyl novel synthetic opioid receptor agonists, highlighting the significant impact of certain compounds on drug markets. Their research emphasizes the importance of international early warning systems in tracking emerging psychoactive substances, including detailed risk assessments and recommendations for pre-emptive research to ensure early detection in toxicological samples (Sharma et al., 2018).
Advanced Oxidation Processes for Drug Degradation : Qutob et al. (2022) discuss the use of advanced oxidation processes (AOPs) for treating recalcitrant compounds in the environment, such as acetaminophen. Their review covers degradation pathways, by-products, and the application of computational methods to enhance degradation efficiency, which could be relevant to the environmental management of complex compounds like N-[4-bromo-2-[[(2-hydrazinyl-2-oxoethyl)amino]-phenylmethyl]phenyl]benzamide (Qutob et al., 2022).
Eigenschaften
IUPAC Name |
N-[4-bromo-2-[[(2-hydrazinyl-2-oxoethyl)amino]-phenylmethyl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrN4O2/c23-17-11-12-19(26-22(29)16-9-5-2-6-10-16)18(13-17)21(25-14-20(28)27-24)15-7-3-1-4-8-15/h1-13,21,25H,14,24H2,(H,26,29)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZRQQJABHYNOKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=C(C=CC(=C2)Br)NC(=O)C3=CC=CC=C3)NCC(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2-(((2-hydrazinyl-2-oxoethyl)amino)(phenyl)methyl)phenyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 4-[(4-chloro-1,3,5-triazin-2-yl)-methylamino]piperidine-1-carboxylate](/img/structure/B2521050.png)
![N-(3-Methoxyphenyl)-4-[(4-oxoquinazolin-3-yl)methyl]piperidine-1-carboxamide](/img/structure/B2521052.png)
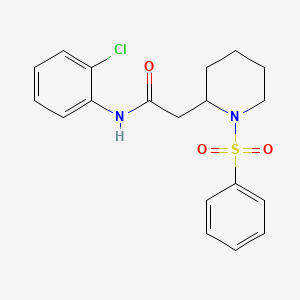
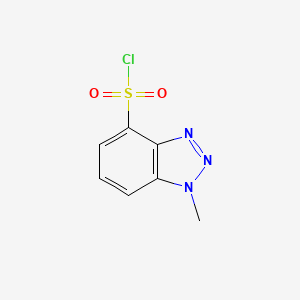
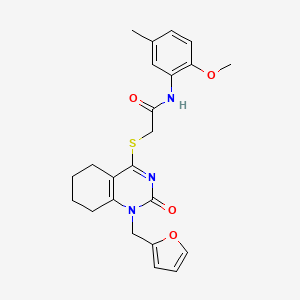
![2-[4-(1H-imidazol-1-yl)phenyl]-2-(4-isopropyl-3-methylanilino)acetonitrile](/img/structure/B2521056.png)
![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl pivalate](/img/structure/B2521057.png)
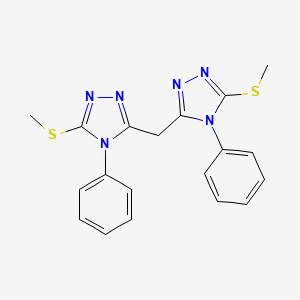
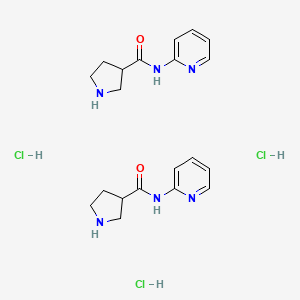
![N-(2,5-dimethylphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2521064.png)

![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]furan-2-carboxamide](/img/structure/B2521068.png)
![4-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2521071.png)
